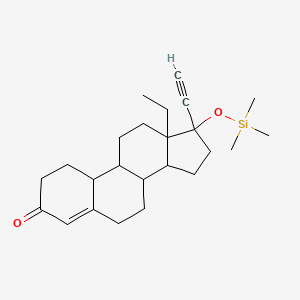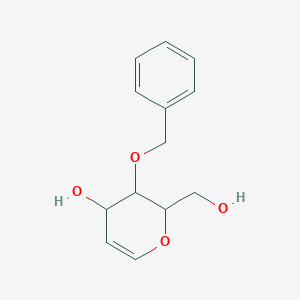
Desfluorocitalopram
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desfluorocitalopram is a chemical compound known for its structural similarity to citalopram, a widely used antidepressant. It is chemically identified as 1-[3-(Dimethylamino)propyl]-1-phenyl-1,3-dihydroisobenzofuran-5-carbonitrile hydrochloride . This compound is often studied as an impurity or degradation product of citalopram and is used in various analytical and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Desfluorocitalopram can be synthesized through a series of chemical reactions starting from basic organic compoundsThe reaction conditions often include the use of solvents like dichloromethane and reagents such as sodium hydride and dimethylamine .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The process is optimized to minimize impurities and by-products, often involving rigorous quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions: Desfluorocitalopram undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the nitrile group to form amines.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include hydroxylated derivatives, amines, and halogenated compounds, which are often analyzed using techniques like HPLC and NMR .
Wissenschaftliche Forschungsanwendungen
Desfluorocitalopram is used in various scientific research applications, including:
Analytical Chemistry: As a reference standard for the analysis of citalopram and its impurities.
Pharmaceutical Research: Studying the stability and degradation pathways of citalopram.
Biological Studies: Investigating the pharmacokinetics and metabolism of citalopram analogs.
Industrial Applications: Quality control and method validation in the production of citalopram
Wirkmechanismus
The mechanism of action of desfluorocitalopram is presumed to be similar to that of citalopram, which involves the inhibition of the serotonin transporter (solute carrier family 6 member 4, SLC6A4). This inhibition increases the levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets include the serotonin transporter and various serotonin receptors in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Desfluorocitalopram is compared with other selective serotonin reuptake inhibitors (SSRIs) such as:
Citalopram: The parent compound, known for its antidepressant effects.
Escitalopram: The S-enantiomer of citalopram, more potent and selective.
Fluoxetine, Sertraline, Paroxetine: Other SSRIs with varying pharmacokinetic properties and side effect profiles
Uniqueness: this compound is unique due to the absence of the fluorine atom present in citalopram, which may influence its pharmacological properties and metabolic pathways .
Eigenschaften
CAS-Nummer |
1026009-77-7 |
|---|---|
Molekularformel |
C20H22N2O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-[3-(dimethylamino)propyl]-1-phenyl-3H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C20H22N2O/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20/h3-5,7-10,13H,6,11-12,15H2,1-2H3 |
InChI-Schlüssel |
DCABXDIJRCWHAL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12288639.png)


![16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12288654.png)


![[2-(2,3-Dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine](/img/structure/B12288680.png)

![(5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)](/img/structure/B12288702.png)
![(2-Nitrophenyl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B12288708.png)


![(9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl) benzoate](/img/structure/B12288735.png)
